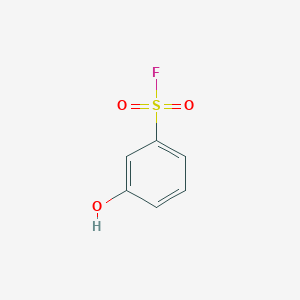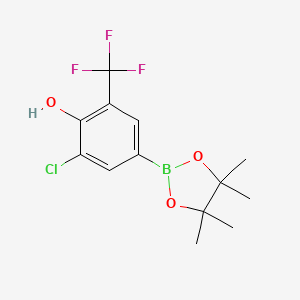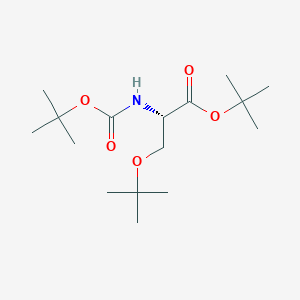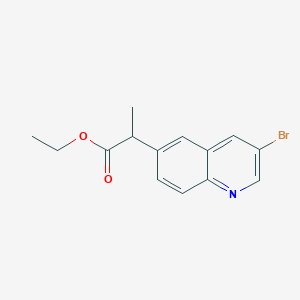
Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Bromo-2-nitrophényl)-2-(diméthoxyphosphoryl)acétate de méthyle est un composé organique qui comporte un groupe nitrophényle bromé et une fraction acétate de diméthoxyphosphoryle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Bromo-2-nitrophényl)-2-(diméthoxyphosphoryl)acétate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une voie possible pourrait commencer par la bromation d’un précurseur nitrophényle, suivie de réactions d’estérification et de phosphorylation. Des conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs devraient être optimisées pour chaque étape afin d’obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une mise à l’échelle des méthodes de synthèse en laboratoire. Cela nécessiterait un contrôle minutieux des paramètres de réaction et des processus de purification pour garantir la cohérence et la qualité. Des techniques telles que la chimie en flux continu pourraient être utilisées pour améliorer l’efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Bromo-2-nitrophényl)-2-(diméthoxyphosphoryl)acétate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en amine dans des conditions appropriées.
Réduction : L’atome de brome peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Substitution : Le groupe ester peut être hydrolysé pour former l’acide carboxylique correspondant.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique.
Substitution : Des nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Oxydation : Formation de dérivés nitro.
Réduction : Formation de dérivés d’amines.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle dans des dosages biochimiques ou comme sonde dans des études de biologie moléculaire.
Médecine : Recherché pour ses propriétés pharmacologiques potentielles.
Industrie : Utilisé dans le développement de produits chimiques ou de matériaux spécialisés.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals or materials.
Mécanisme D'action
Le mécanisme par lequel le 2-(4-Bromo-2-nitrophényl)-2-(diméthoxyphosphoryl)acétate de méthyle exerce ses effets dépendrait de son application spécifique. Par exemple, dans un contexte biochimique, il pourrait interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Chloro-2-nitrophényl)-2-(diméthoxyphosphoryl)acétate de méthyle
- 2-(4-Fluoro-2-nitrophényl)-2-(diméthoxyphosphoryl)acétate de méthyle
- 2-(4-Iodo-2-nitrophényl)-2-(diméthoxyphosphoryl)acétate de méthyle
Unicité
Le 2-(4-Bromo-2-nitrophényl)-2-(diméthoxyphosphoryl)acétate de méthyle est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité et ses interactions par rapport à ses analogues chloro, fluoro et iodo. Cette unicité peut être mise à profit dans des réactions chimiques ou des applications spécifiques où les propriétés de l’atome de brome sont avantageuses.
Propriétés
Formule moléculaire |
C11H13BrNO7P |
|---|---|
Poids moléculaire |
382.10 g/mol |
Nom IUPAC |
methyl 2-(4-bromo-2-nitrophenyl)-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C11H13BrNO7P/c1-18-11(14)10(21(17,19-2)20-3)8-5-4-7(12)6-9(8)13(15)16/h4-6,10H,1-3H3 |
Clé InChI |
XIRAHLCXPAIGEO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




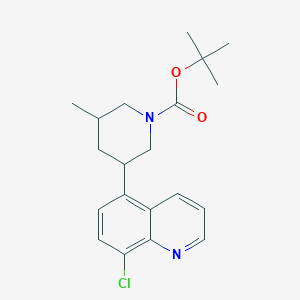

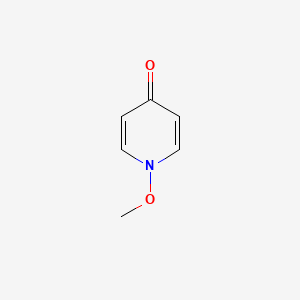
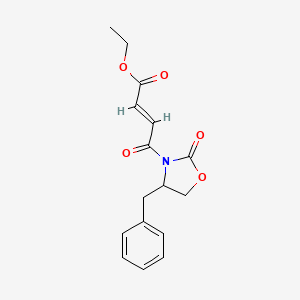
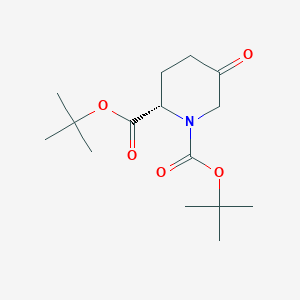

![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)
